![molecular formula C14H20N2O4S B5836162 1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5836162.png)
1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine
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Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine, also known as MPSPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MPSPP belongs to the family of piperazine derivatives, which have been widely studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. 1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases. 1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects at low concentrations. However, one limitation of 1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can elucidate its effects.
Future Directions
There are several potential future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine. One area of interest is the development of novel derivatives of the compound that exhibit improved pharmacological properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine and to identify potential targets for therapeutic intervention.
Synthesis Methods
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine involves the reaction of 4-methoxyphenylsulfonyl chloride with propionylpiperazine in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-inflammatory and anti-tumor properties in in vitro and in vivo studies. 1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine has also been investigated for its potential as a neuroprotective agent in the treatment of Alzheimer's disease.
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-14(17)15-8-10-16(11-9-15)21(18,19)13-6-4-12(20-2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPGNJKAJAZTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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